molecular formula C10H11NO B8011843 1-Ethyl-1H-indol-5-ol

1-Ethyl-1H-indol-5-ol

Cat. No.: B8011843
M. Wt: 161.20 g/mol
InChI Key: XOTYDAWLZLQLOT-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-5-ol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indol-5-ol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Heck reaction, where aryl triflates react with alkenes in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-indol-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-5-ol
  • 1-Propyl-1H-indol-5-ol
  • 1-Butyl-1H-indol-5-ol

Comparison: 1-Ethyl-1H-indol-5-ol is unique due to its specific ethyl substitution at the nitrogen atom of the indole ring. This substitution can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group may enhance its lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

1-ethylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-11-6-5-8-7-9(12)3-4-10(8)11/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTYDAWLZLQLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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